5-Fluoropyrimidine-2-carboxylic acid

説明

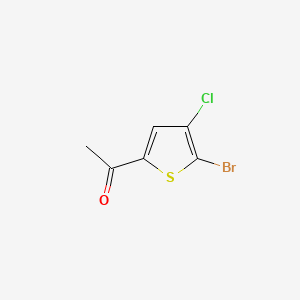

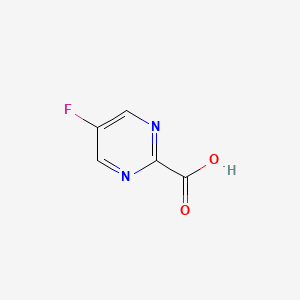

5-Fluoropyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C5H3FN2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Fluoropyrimidine-2-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoropyrimidine-2-carboxylic acid include a molecular weight of 141.10 g/mol . Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the available resources.科学的研究の応用

Pharmacokinetics and Clinical Use : Research on the fluoropyrimidines, including 5-FU, focuses on their pharmacokinetics to improve clinical utility. Studies suggest that a deeper understanding of the distribution of certain enzymes in human tissues could clarify which enzymes control 5-FU activation. This is vital for predictive pharmacologic testing, particularly in adjuvant treatments where tumor tissue is available (Myers, Diasio, Eliot, & Chabner, 1976).

Selective Activation in Tumors : Capecitabine, a novel oral fluoropyrimidine carbamate, is converted to 5-FU selectively in tumors through a cascade of three enzymes. This selective activation in tumors, and not in normal tissues, is crucial for the safety and effectiveness of fluoropyrimidine treatments (Miwa et al., 1998).

Feasibility and Therapeutic Index of Oral Administration : The oral fluoropyrimidine S-1 was developed to increase the feasibility and therapeutic index of 5-FU administered orally. The study focused on assessing the feasibility of administering S-1 on a once-daily-for-28-day schedule and determining its maximum tolerated dose (Chu et al., 2004).

Genetic Factors Affecting Therapeutic Efficacy : The role of genetic factors affecting the therapeutic efficacy of fluoropyrimidines is significant, especially the enzymes involved in the 5-FU metabolic pathway. Understanding these genetic expressions could allow accurate prediction of clinical outcomes in patients receiving fluoropyrimidine-based chemotherapy (Ichikawa, 2006).

Cardiotoxicity Risks : Fluoropyrimidine-induced cardiotoxicity (FIC) is an area of concern. The review summarizes knowledge of FIC, including pathogenetic models, risk factors, detection methods, and specific treatments. Understanding FIC is vital for safer fluoropyrimidine therapy (Depetris et al., 2018).

Enhancement by Folinic Acid : Folinic acid enhances the cytotoxicity and growth inhibitory potency of fluoropyrimidines against leukemic cells. This suggests a potential therapeutic synergy in combining folinic acid with fluoropyrimidines for more effective cancer treatment (Keyomarsi & Moran, 1986).

Synthesis of Kinase Inhibitors : Research into the synthesis of 2,4-disubstituted-5-fluoropyrimidines, an active molecular core in various anticancer agents, is aimed at discovering kinase inhibitors. This demonstrates the potential of fluoropyrimidines in broader therapeutic applications (Wada et al., 2012).

Toxicity and Safety Improvements : Improving the safety of fluoropyrimidine chemotherapy by individualizing treatment based on dihydropyrimidine dehydrogenase activity is crucial. This approach could significantly reduce the toxicity associated with fluoropyrimidine therapy, making it safer for patients (Meulendijks et al., 2016).

特性

IUPAC Name |

5-fluoropyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHVWYOCJKRZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735178 | |

| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidine-2-carboxylic acid | |

CAS RN |

1196151-51-5 | |

| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)

![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)

![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)

![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)